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Monoammonium L-glutamate - 7558-63-6

Monoammonium L-glutamate

Catalog Number: EVT-289350
CAS Number: 7558-63-6
Molecular Formula: C5H12N2O4
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monoammonium L-glutamate (MAG), also known as Ammonium glutamate, is an amino acid derivative widely used in the food industry due to its ability to enhance flavor and texture . It is a white, practically odorless crystal or crystalline powder .

Molecular Structure Analysis

The chemical formula of Monoammonium L-glutamate is C5H12N2O4 . Its structural formula and molecular weight are also provided . The InChI Key is PHKGGXPMPXXISP-DFWYDOINSA-N .

Physical And Chemical Properties Analysis

Monoammonium L-glutamate is freely soluble in water . It has a specific rotation between +25.4 and +26.4 degrees . The pH of a 1 in 20 solution is between 6.0 and 7.0 . The loss on drying is not more than 0.5% .

Synthesis Analysis

A key method for separating monoammonium L-glutamate directly from glutamic acid broth utilizes electrodialysis. [] This technique involves using an electric current to separate ions across a semipermeable membrane.

  • Optimized conditions for electrodialysis separation: []

    • Crystallization: Under optimized conditions, monoammonium L-glutamate crystallizes from the glutamic acid broth at a pH of 4.70. []

    • Ammonia addition: Adding ammonia to the feed solution and adjusting the pH significantly enhances the separation efficiency. This adjustment allows for a glutamate concentration of up to 120g/L in the concentrated solution, achieving a 78.8% recovery rate for monoammonium L-glutamate. []

    Applications
    • Neuroscience: Monoammonium L-glutamate plays a crucial role in studying taste perception, specifically the umami taste. Research has focused on its impact on gustatory neural responses in different mice strains. []

    • Biotechnology: Electrodialysis proves effective in separating monoammonium L-glutamate from glutamic acid broth, highlighting its potential for large-scale production and purification of this compound. []

    Monosodium L-glutamate (MSG)

      Compound Description: Monosodium L-glutamate (MSG) is the sodium salt of glutamic acid. It is commonly used as a flavor enhancer, particularly in Asian cuisine, due to its ability to elicit the umami taste. [, , , ] In scientific research, MSG has been used to study taste perception, particularly the neural responses associated with umami taste. Studies have shown that mice from the C57BL/6ByJ (B6) strain consume more MSG compared to mice from the 129P3/J (129) strain. [] MSG has also been investigated for its potential therapeutic effects in treating petit mal epilepsy and mental deficiency. [] Furthermore, research suggests that carbohydrate intake can influence the plasma glutamate concentration after ingesting MSG, potentially by affecting mucosal cell glutamate metabolism. [, ]

    L-Glutamic Acid (Glutamate)

      Compound Description: L-Glutamic acid, commonly referred to as glutamate, is an amino acid that plays a crucial role in various biological processes. In the central nervous system, glutamate acts as the primary excitatory neurotransmitter. [, ] It is involved in learning, memory, and synaptic plasticity. Glutamate is also involved in protein synthesis and acts as a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). [, ] Additionally, glutamate plays a role in regulating blood pressure through its actions in the brain, particularly within the hypothalamic paraventricular nucleus (PVN). []

    Inosine-5'-monophosphate (IMP)

      Compound Description: Inosine-5'-monophosphate (IMP) is a nucleotide that contributes to the umami taste. Similar to MSG, it enhances the savory flavor of food. [] Studies in mice have shown that consumption of IMP, along with MSG, is higher in the C57BL/6ByJ (B6) strain compared to the 129P3/J (129) strain. [] This suggests a potential genetic influence on taste preference and intake of umami compounds.

      Relevance: While not directly derived from L-glutamic acid, Inosine-5'-monophosphate (IMP) is grouped with Monoammonium L-glutamate under the category of "umami taste stimuli." [] Both compounds contribute to the perception of umami, suggesting a functional relationship in taste perception.

    Guanosine-5'-monophosphate (GMP)

      Compound Description: Guanosine-5'-monophosphate (GMP) is another nucleotide that elicits the umami taste. Like IMP, it enhances the savory flavor profile of foods. [] In studies investigating gustatory neural responses in mice, GMP showed different responses between C57BL/6ByJ (B6) and 129P3/J (129) strains, suggesting strain-specific differences in umami taste perception. []

      Relevance: Similar to IMP, Guanosine-5'-monophosphate (GMP) is grouped with Monoammonium L-glutamate based on their shared ability to elicit the umami taste. [] Though structurally distinct from L-glutamate, their functional similarity in taste perception makes GMP a relevant compound for comparison.

    Aspartame

      Compound Description: Aspartame is an artificial sweetener composed of the amino acids aspartic acid and phenylalanine. [] It is significantly sweeter than sugar and is often used as a low-calorie sugar substitute. Research has explored the potential impact of aspartame on plasma amino acid levels, particularly in the context of simultaneous ingestion with monosodium L-glutamate (MSG). [, ]

      Relevance: While not structurally similar to Monoammonium L-glutamate, aspartame's relevance stems from its co-occurrence with MSG in food products. [, ] Studies investigating the combined effects of aspartame and MSG on plasma amino acid levels provide insights into potential interactions and safety concerns related to glutamate intake.

    L-Aspartic Acid (Aspartate)

      Compound Description: L-Aspartic acid, commonly referred to as aspartate, is an amino acid that plays a role in various metabolic processes. Like glutamate, aspartate can act as a neurotransmitter in the central nervous system, although it is primarily known for its excitatory effects. [, ] Research suggests that both L-glutamate and L-aspartate can depolarize H1 horizontal cells in the goldfish retina, potentially contributing to visual processing. []

      Relevance: L-Aspartic acid is structurally similar to L-glutamate, differing only in the presence of a methyl group in the side chain of glutamate. This structural similarity may explain their similar effects on certain neurons. [, ]

    Properties

    CAS Number

    7558-63-6

    Product Name

    Monoammonium L-glutamate

    IUPAC Name

    (2S)-2-aminopentanedioic acid;azane

    Molecular Formula

    C5H12N2O4

    Molecular Weight

    164.16 g/mol

    InChI

    InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1

    InChI Key

    PHKGGXPMPXXISP-DFWYDOINSA-N

    SMILES

    C(CC(=O)O)C(C(=O)O)N.N

    Solubility

    Freely soluble in water; practically insoluble in ethanol or ether

    Canonical SMILES

    C(CC(=O)O)C(C(=O)O)N.N

    Isomeric SMILES

    C(CC(=O)O)[C@@H](C(=O)O)N.N

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